molecular formula C17H21N5O3 B2441439 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide CAS No. 1396887-26-5

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No. B2441439
CAS RN: 1396887-26-5
M. Wt: 343.387
InChI Key: QADZAVAIEYNPEK-UHFFFAOYSA-N
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide have been synthesized and characterized to explore their potential biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis and cytotoxicity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential application in developing anticancer agents (Hassan, Hafez, & Osman, 2014).

Biological Activities

Research into similar compounds has revealed significant biological activities, such as anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents with promising COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antagonistic Properties

Moreover, Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthetic Applications

Compounds within this chemical class have also been utilized as synthons for the efficient regiospecific synthesis of heterocycles, which are integral to the development of novel pharmaceuticals. Mahata et al. (2003) showcased the use of bis(methoxy)-bis(methylthio) derivatives for synthesizing various heterocycles, underscoring the versatility of these compounds in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21-11-14(16(20-21)25-2)17(24)22-9-5-12(6-10-22)15(23)19-13-3-7-18-8-4-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADZAVAIEYNPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide

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